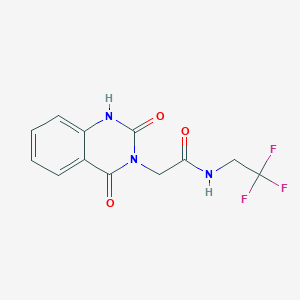![molecular formula C15H17N3O5S B6576924 5-(morpholine-4-sulfonyl)-N-[(pyridin-2-yl)methyl]furan-2-carboxamide CAS No. 1170647-04-7](/img/structure/B6576924.png)
5-(morpholine-4-sulfonyl)-N-[(pyridin-2-yl)methyl]furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Morpholine-4-sulfonyl)-N-[(pyridin-2-yl)methyl]furan-2-carboxamide, or 5-MFS-PYMFC, is a small molecule that has been widely studied in recent years due to its potential applications in scientific research. It is a synthetic compound that has been used as a tool for studying various biochemical and physiological processes.
Applications De Recherche Scientifique
5-MFS-PYMFC has been used in a variety of scientific research applications, including the study of enzyme inhibition, the regulation of gene expression, and the modulation of signal transduction pathways. It has also been used as a tool for studying the effects of drugs on various biochemical and physiological processes.
Mécanisme D'action
The exact mechanism of action of 5-MFS-PYMFC is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as protein kinases and phosphatases, which are involved in the regulation of gene expression and signal transduction pathways. It is also believed to act as an agonist of certain G-protein coupled receptors, which are involved in the regulation of various physiological processes.
Biochemical and Physiological Effects
5-MFS-PYMFC has been shown to have a variety of effects on biochemical and physiological processes. It has been shown to inhibit the activity of certain enzymes, such as protein kinases and phosphatases, which are involved in the regulation of gene expression and signal transduction pathways. It has also been shown to modulate the activity of certain G-protein coupled receptors, which are involved in the regulation of various physiological processes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-MFS-PYMFC in laboratory experiments is that it is a relatively small molecule, which makes it easy to synthesize and manipulate. Additionally, it is relatively non-toxic, which makes it safe to use in laboratory experiments. However, it is important to note that 5-MFS-PYMFC is a relatively weak inhibitor of certain enzymes and G-protein coupled receptors, which may limit its usefulness in certain laboratory experiments.
Orientations Futures
Given the potential applications of 5-MFS-PYMFC in scientific research, there are a number of potential future directions for its use. These include further research into its mechanism of action, its effects on various biochemical and physiological processes, and its potential applications in drug discovery and development. Additionally, further research into the synthesis of 5-MFS-PYMFC could lead to improved methods for its production. Finally, further research could explore the potential use of 5-MFS-PYMFC as a tool for studying the effects of drugs on various biochemical and physiological processes.
Méthodes De Synthèse
5-MFS-PYMFC can be synthesized from commercially available starting materials. The synthesis involves a series of steps including the condensation of 4-methylmorpholine-4-sulfonyl chloride with 2-pyridylmethylfuran-2-carboxylic acid, followed by a reaction with sodium hydroxide and a subsequent reaction with isopropyl alcohol. The final product is a white crystalline solid.
Propriétés
IUPAC Name |
5-morpholin-4-ylsulfonyl-N-(pyridin-2-ylmethyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O5S/c19-15(17-11-12-3-1-2-6-16-12)13-4-5-14(23-13)24(20,21)18-7-9-22-10-8-18/h1-6H,7-11H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSPJIIVWJKCXJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(O2)C(=O)NCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(morpholinosulfonyl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}-1lambda6-thiolane-1,1-dione](/img/structure/B6576851.png)
![(2Z)-2-[(2-cyanophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B6576861.png)
![6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6576883.png)
![8-(4-ethylpiperazin-1-yl)-7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6576895.png)
![ethyl 5-(naphthalene-1-amido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B6576904.png)
![[(3,5-dimethoxyphenyl)carbamoyl]methyl 2-(2-methoxyphenyl)acetate](/img/structure/B6576910.png)
![1-benzyl-4-[1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine](/img/structure/B6576916.png)
![N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]-1H-indole-3-carboxamide](/img/structure/B6576921.png)
![N-benzyl-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B6576937.png)
![2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(4-chlorophenyl)acetamide](/img/structure/B6576945.png)
![N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide](/img/structure/B6576952.png)
![1-{4-[(6-amino-5-nitropyrimidin-4-yl)oxy]phenyl}ethan-1-one](/img/structure/B6576954.png)
![2-{[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}acetamide](/img/structure/B6576965.png)
